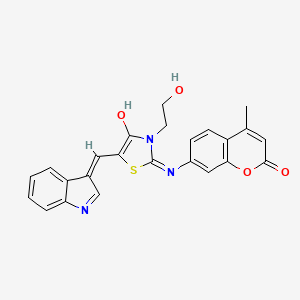
Antibacterial agent 69
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial Agent 69 is a synthetic compound known for its potent antibacterial properties. It has been extensively studied for its effectiveness against a wide range of bacterial pathogens, making it a valuable asset in the fight against bacterial infections. This compound is particularly noted for its ability to inhibit bacterial growth and proliferation, thereby reducing the risk of infection and promoting healing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 69 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antibacterial properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and various acids and bases to facilitate the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented at various stages of production to monitor the consistency and effectiveness of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial Agent 69 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more stable products with enhanced antibacterial activity.
Substitution: Various functional groups can be substituted on the core structure to modify its properties and improve its efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl groups, and other organic substituents.
Major Products Formed: The major products formed from these reactions include derivatives with enhanced antibacterial properties, increased stability, and improved bioavailability.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agent 69 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study antibacterial mechanisms and develop new antibacterial agents.
Biology: Employed in microbiological studies to understand bacterial resistance and susceptibility.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings, textiles, and medical devices to prevent bacterial contamination and infection.
Wirkmechanismus
The mechanism of action of Antibacterial Agent 69 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the formation of the bacterial cell wall, leading to cell lysis and death. Additionally, it can interfere with protein synthesis and nucleic acid replication, further inhibiting bacterial growth. The compound’s ability to disrupt multiple pathways makes it highly effective against a broad spectrum of bacteria.
Vergleich Mit ähnlichen Verbindungen
Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis.
Ciprofloxacin: An antibiotic that inhibits bacterial DNA gyrase, preventing DNA replication.
Tetracycline: Inhibits protein synthesis by binding to the bacterial ribosome.
Uniqueness of Antibacterial Agent 69: this compound is unique in its ability to target multiple pathways simultaneously, making it less likely for bacteria to develop resistance. Its synthetic nature allows for modifications to enhance its properties, providing a versatile platform for developing new antibacterial agents.
Eigenschaften
Molekularformel |
C24H19N3O4S |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
7-[[4-hydroxy-3-(2-hydroxyethyl)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-ylidene]amino]-4-methylchromen-2-one |
InChI |
InChI=1S/C24H19N3O4S/c1-14-10-22(29)31-20-12-16(6-7-17(14)20)26-24-27(8-9-28)23(30)21(32-24)11-15-13-25-19-5-3-2-4-18(15)19/h2-7,10-13,28,30H,8-9H2,1H3/b15-11+,26-24? |
InChI-Schlüssel |
DCIGNBDAUXZKLQ-ACPONEKHSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N=C3N(C(=C(S3)/C=C/4\C=NC5=CC=CC=C54)O)CCO |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N=C3N(C(=C(S3)C=C4C=NC5=CC=CC=C54)O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


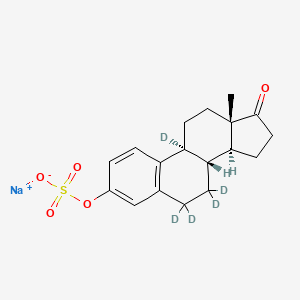
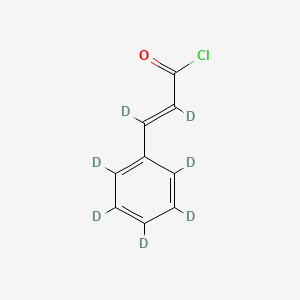
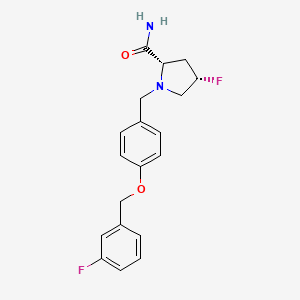
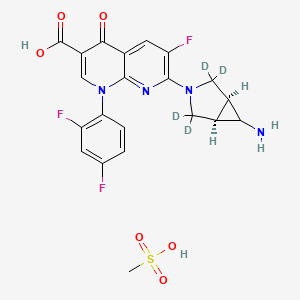
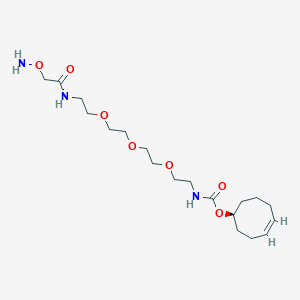
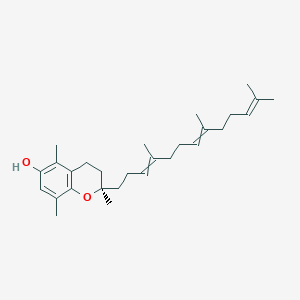
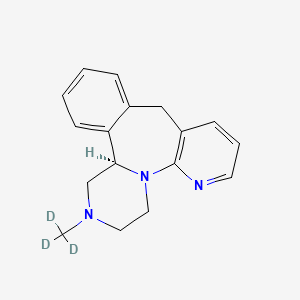
![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)
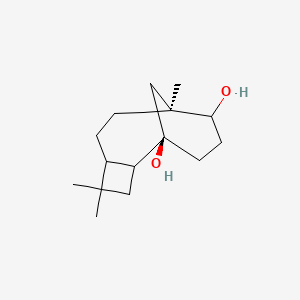
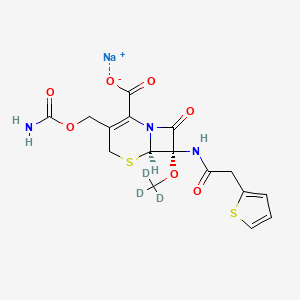
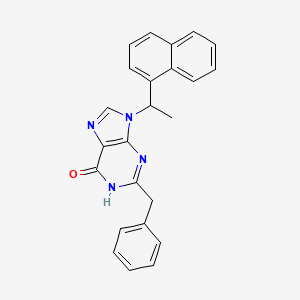
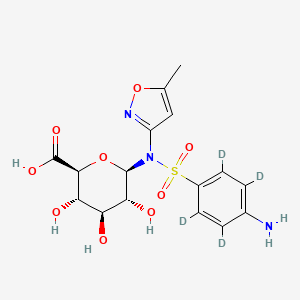
![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)
![4-[(1S)-1-[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]ethyl]benzoic acid](/img/structure/B12426746.png)
